Diphenyl [4-(4-methoxyphenyl)piperazino]phosphonate
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Overview
Description
Diphenyl [4-(4-methoxyphenyl)piperazino]phosphonate is a complex organic compound with the molecular formula C23H25N2O4P. It is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group and a phosphonate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl [4-(4-methoxyphenyl)piperazino]phosphonate typically involves the reaction of diphenylphosphoryl chloride with 4-(4-methoxyphenyl)piperazine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Diphenyl [4-(4-methoxyphenyl)piperazino]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of different phosphonate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonate esters, phosphonic acids, and phosphine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Diphenyl [4-(4-methoxyphenyl)piperazino]phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes involved in disease pathways.
Industry: The compound is used in the development of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of Diphenyl [4-(4-methoxyphenyl)piperazino]phosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The exact molecular pathways involved depend on the specific application and target enzyme .
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphonate: A simpler phosphonate ester with similar reactivity but lacking the piperazine and methoxyphenyl groups.
4-(4-Methoxyphenyl)piperazine: A related compound with similar biological activity but without the phosphonate ester group.
Phenylphosphonic Acid: A phosphonic acid derivative with different reactivity and applications
Uniqueness
Diphenyl [4-(4-methoxyphenyl)piperazino]phosphonate is unique due to its combination of a piperazine ring, a methoxyphenyl group, and a phosphonate ester group. This unique structure imparts specific chemical reactivity and biological activity, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C23H25N2O4P |
---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
1-diphenoxyphosphoryl-4-(4-methoxyphenyl)piperazine |
InChI |
InChI=1S/C23H25N2O4P/c1-27-21-14-12-20(13-15-21)24-16-18-25(19-17-24)30(26,28-22-8-4-2-5-9-22)29-23-10-6-3-7-11-23/h2-15H,16-19H2,1H3 |
InChI Key |
WHQFPXZXBHGWJR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)P(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
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